tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
Overview
Description
This compound is a piperidine organic compound . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Synthesis Analysis
The synthesis of this compound can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 4-Bromoaniline . It is also noted that this compound is a precursor in the synthesis of fentanyl, a synthetic opioid .Molecular Structure Analysis
The molecular formula of this compound is C16H23BrN2O2 . The molecular weight is 355.28 g/mol .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of fentanyl and its analogues . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .Scientific Research Applications
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Illicit Fentanyl Manufacture
- Field : Forensic Chemistry
- Application : This compound is one of the precursors used in the most common synthesis routes for illicit fentanyl manufacture .
- Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
- Results : The use of this precursor has contributed to the opioid crisis in North America .
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Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : This compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .
- Results : The newly synthesized compounds were characterized by spectral data .
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PROTAC Development
- Field : Medicinal Chemistry
- Application : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not disclosed .
- Results : The use of this compound has contributed to the development of PROTACs .
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International Control of Illicit Fentanyl Manufacture
- Field : Forensic Chemistry
- Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
- Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
- Results : Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals .
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Protein Degrader Building Blocks
- Field : Biochemistry
- Application : This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not disclosed .
- Results : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
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Synthesis of Niraparib
- Field : Medicinal Chemistry
- Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Method : The specific methods of application or experimental procedures are not disclosed .
- Results : The use of this compound has contributed to the development of Niraparib .
-
International Control of Illicit Fentanyl Manufacture
- Field : Forensic Chemistry
- Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
- Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
- Results : Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals .
-
Protein Degrader Building Blocks
- Field : Biochemistry
- Application : This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not disclosed .
- Results : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
-
Synthesis of Niraparib
- Field : Medicinal Chemistry
- Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Method : The specific methods of application or experimental procedures are not disclosed .
- Results : The use of this compound has contributed to the development of Niraparib .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458909 | |
Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | |
CAS RN |
443998-65-0 | |
Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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